![molecular formula C42H65NO33 B2854598 4-Nitrophenyl-alpha-D-maltohexaoside CAS No. 74173-30-1](/img/structure/B2854598.png)
4-Nitrophenyl-alpha-D-maltohexaoside
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Overview
Description
4-Nitrophenyl-alpha-D-maltohexaoside is a compound used for studying enzyme kinetics and carbohydrate metabolism . It acts as a substrate in enzymatic assays to determine the activity of glycosidases, particularly α-amylases . It can be obtained from the leaves of the Japonica variety of sorghum .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl-alpha-D-maltohexaoside is C42H65NO33 . Its molecular weight is 1112.0 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
4-Nitrophenyl-alpha-D-maltohexaoside serves as a chromogenic substrate for α-amylases . Upon cleavage, it yields a yellow solution .Physical And Chemical Properties Analysis
The compound is a colorless or white powder . It has a molecular weight of 1111.95 g/mol .Scientific Research Applications
Assay for α-Amylase Enzyme Activity
4-Nitrophenyl α-D-maltohexaoside is used to assay α-amylase enzyme activity . α-amylase is an enzyme that catalyzes the hydrolysis of internal α-1,4-glycosidic linkages in starch, yielding glucose and maltose. The use of 4-Nitrophenyl α-D-maltohexaoside in this assay provides a measure of α-amylase activity.
Chromogenic Substrate for α-Amylases
This compound serves as a chromogenic substrate for α-amylases . Upon cleavage by the enzyme, it yields a yellow product that can be spectrophotometrically measured at 44 nm . This allows for the quantification of α-amylase activity in a sample.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-maltohexaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.
Mode of Action
4-Nitrophenyl-alpha-D-maltohexaoside interacts with α-amylase as a chromogenic substrate . The enzyme cleaves this compound, resulting in a yellow product that can be measured spectrophotometrically at 44 nm .
Biochemical Pathways
The interaction of 4-Nitrophenyl-alpha-D-maltohexaoside with α-amylase affects the starch degradation pathway . The cleavage of this compound by α-amylase mimics the breakdown of starch, providing a measurable output for the enzymatic activity.
Result of Action
The cleavage of 4-Nitrophenyl-alpha-D-maltohexaoside by α-amylase results in the formation of a yellow product . This change can be measured spectrophotometrically, providing a quantitative measure of α-amylase activity .
Safety and Hazards
When handling 4-Nitrophenyl-alpha-D-maltohexaoside, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFSLPRCTKUSTG-UYDBUFRNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO33 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-alpha-D-maltohexaoside | |
CAS RN |
74173-30-1 |
Source
|
Record name | 4-Nitrophenyl-alpha-D-maltohexaoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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